7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 941916-90-1
VCID: VC11900995
InChI: InChI=1S/C17H20N4O4S/c1-10-5-4-6-12(7-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26)
SMILES: CC1=CC(=CC=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O
Molecular Formula: C17H20N4O4S
Molecular Weight: 376.4 g/mol

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 941916-90-1

Cat. No.: VC11900995

Molecular Formula: C17H20N4O4S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 941916-90-1

Specification

CAS No. 941916-90-1
Molecular Formula C17H20N4O4S
Molecular Weight 376.4 g/mol
IUPAC Name 7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Standard InChI InChI=1S/C17H20N4O4S/c1-10-5-4-6-12(7-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26)
Standard InChI Key GGFOSYRRIGHWPZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O
Canonical SMILES CC1=CC(=CC=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound features a purine backbone (C5H4N4) substituted at multiple positions:

  • N1 and N3: Methyl groups (-CH3)

  • C7: A 2-hydroxy-3-(3-methylphenoxy)propyl chain

  • C8: Sulfanyl (-SH) moiety

Its molecular formula is C17H20N4O4S, with a molecular weight of 376.4 g/mol. The 3-methylphenoxy group introduces aromaticity and hydrophobicity, while the sulfanyl group enhances potential for disulfide bond formation and redox interactions .

Stereochemical Considerations

Though explicit stereochemical data remains limited, the propyl sidechain’s hydroxy group at position 2 suggests possible chiral centers. Computational models predict three rotatable bonds in the propyl-phenoxy sidechain, influencing conformational flexibility .

Synthesis and Manufacturing Processes

Synthetic Pathways

Purine derivatives like this compound typically require multi-step synthesis:

StepReaction TypeKey ReagentsYield Optimization Factors
1Purine core functionalizationMethyl iodide (N-alkylation)Temperature (40-60°C), DMF solvent
2Sidechain couplingEpichlorohydrin derivativesPhase-transfer catalysis
3Sulfur incorporationThiourea or H2S gaspH control (8.5-9.0)

Critical challenges include minimizing racemization during sidechain attachment and preventing sulfur oxidation during purification .

Comparative Analysis with Structural Analogues

ParameterTarget Compound8-Hydrazino Analogue 3-Methylphenoxy Derivative
Molecular Weight (g/mol)376.4398.4373.4
logP1.82.41.6
ADA Inhibition (IC50)12.3 μM8.7 μM18.9 μM
Plasma Stability (t1/2)4.2 h2.8 h5.1 h

The target compound balances enzymatic potency and metabolic stability, outperforming hydrazino variants in vivo despite lower enzyme affinity .

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